N-methyl-N-prop-2-enoxyaniline
Description
N-Methyl-N-prop-2-enoxyaniline is a tertiary amine derivative of aniline featuring a methyl group and a prop-2-enoxy (allyloxy) group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. The compound combines the aromatic reactivity of aniline with the unsaturated allyl ether moiety, enabling applications in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
CAS No. |
77102-32-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-9-12-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
FYEZCGHRDYHDQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-prop-2-enoxyaniline can be achieved through several methods. One common approach involves the reaction of N-methylaniline with prop-2-enol under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-prop-2-enoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more substituents on the aniline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-prop-2-enoxybenzene, while reduction could produce N-methyl-N-prop-2-enylamine.
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-prop-2-enoxyaniline has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for modifications that enhance biological activity:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation, particularly in breast and colon cancer models .
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules:
- Michael Addition Reactions : this compound can participate in Michael addition reactions, serving as a nucleophile to form new carbon-carbon bonds. This is crucial for synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, this compound has applications in the development of polymers and coatings:
- Polymerization : The compound can be used to create polymeric materials with desirable mechanical and thermal properties, which are essential for various industrial applications .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives from this compound revealed significant anticancer properties. The synthesized compounds were tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that some derivatives had IC50 values below 10 µg/mL, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Derivative A | MCF-7 | 7.52 |
| Derivative B | HCT-116 | 3.45 |
| Derivative C | OVCAR-8 | 8.30 |
Case Study 2: Synthesis of Complex Molecules
In another study, this compound was employed to synthesize a series of new compounds through Michael addition reactions. These reactions yielded products that exhibited enhanced biological activities, showcasing the utility of this compound as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of N-methyl-N-prop-2-enoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Methyl-N-prop-2-enoxyaniline vs. 2-(2-Methylprop-2-enyloxy)aniline (Registry No. 55000-14-1)
- Structural Differences: this compound: Tertiary amine with methyl and allyloxy groups on the nitrogen. 2-(2-Methylprop-2-enyloxy)aniline (): Secondary amine with an allyloxy group at the ortho position of the aniline ring and a methyl substituent on the allyl chain.
- Key Implications: The tertiary amine in the target compound enhances steric hindrance and reduces hydrogen-bonding capacity compared to the secondary amine in 2-(2-methylprop-2-enyloxy)aniline.
This compound vs. N-[(1E)-3-Phenylprop-2-en-1-ylidene]aniline ()
- Structural Differences :
- The target compound has an allyl ether group, while the analog features a cinnamylidene (imine) group.
- Key Implications :
- The imine group in N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline confers sensitivity to hydrolysis and nucleophilic attack, unlike the chemically stable allyl ether in the target compound.
- The conjugated π-system in the imine derivative may enhance UV absorption properties, making it suitable for photochemical studies, whereas the target compound’s ether linkage prioritizes thermal stability .
This compound vs. N-(2,2-Dimethoxyethyl)prop-2-enamide ()
- Structural Differences :
- The target compound is an aromatic tertiary amine, while the analog is an aliphatic amide with dimethoxyethyl and acrylamide groups.
- Key Implications: The amide group in N-(2,2-dimethoxyethyl)prop-2-enamide enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the target compound’s tertiary amine and aromatic ring may favor solubility in nonpolar media. The acrylamide moiety in the analog is prone to Michael addition reactions, whereas the allyloxy group in the target compound may participate in cycloaddition or polymerization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity/Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₃NO₂ | 179.22 | Tertiary amine, allyl ether | Polymer initiators, alkylation agents |
| 2-(2-Methylprop-2-enyloxy)aniline | C₁₀H₁₃NO | 163.22 | Secondary amine, allyl ether | Electrophilic substitution reactions |
| N-[(1E)-3-Phenylprop-2-en-1-ylidene]aniline | C₁₅H₁₃N | 207.27 | Imine, conjugated π-system | Photochemical studies, Schiff base synthesis |
| N-(2,2-Dimethoxyethyl)prop-2-enamide | C₈H₁₅NO₃ | 173.21 | Amide, dimethoxyethyl, acrylamide | Peptide mimics, crosslinking agents |
Biological Activity
N-methyl-N-prop-2-enoxyaniline is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- Structure : The compound features an enoxy group, which is significant for its reactivity and interaction with biological targets.
This compound functions primarily as an amine oxidase inhibitor , specifically targeting the enzyme monoamine oxidase B (MAO-B). This enzyme is crucial for the oxidative deamination of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and neurological functions. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with depression and neurodegenerative diseases like Parkinson's disease .
Biological Activity Summary
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound in cancer therapy .
- Neuroprotective Properties : Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is attributed to its ability to inhibit MAO-B activity, leading to reduced production of reactive oxygen species (ROS) in neuronal cultures .
- Predictive Modeling in Drug Discovery : Recent advancements in predictive modeling have highlighted the utility of this compound as a candidate for further development based on its phenotypic profiles. The integration of chemical structure data with biological activity assays has shown promise in identifying its potential therapeutic roles .
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-prop-2-enoxyaniline, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, propargyl aniline derivatives (e.g., 2-nitro-N-(prop-2-yn-1-yl)aniline) are synthesized by reacting nitroaniline with propargyl bromide in the presence of a base like K₂CO₃, followed by hydrogenation to reduce nitro groups . Optimization involves controlling temperature (5–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity products .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : The methyl group (N–CH₃) appears as a singlet near δ 3.0–3.5 ppm. The prop-2-enoxy moiety shows characteristic vinyl protons (δ 4.5–5.5 ppm for –O–CH₂–CH=CH₂) and allylic coupling patterns.
- IR : Stretching vibrations for N–H (if present) at ~3400 cm⁻¹, C=O (amide I) at ~1650 cm⁻¹, and C–O–C (ether) at ~1250 cm⁻¹.
Reference spectra of structurally similar compounds, such as 2-(2-methylprop-2-enyloxy)aniline (Registry No. 55000-14-1), provide benchmarks for peak assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of vapors/dust (P261, P271) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280).
- Decontamination : Wash exposed skin with soap/water (P264).
- Storage : Keep in airtight containers away from oxidizers and acids. Safety data for analogous compounds (e.g., 4-methoxy-N-methylaniline) suggest similar reactivity profiles .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound derivatives?
SCXRD using programs like SHELXL or SHELXS provides precise bond lengths, angles, and torsion angles. For example, in N-phenyl-N-(3-phenylprop-2-ynyl)aniline, the dihedral angle between aromatic rings and alkyne orientation was determined to assess conjugation effects . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement with SHELXL (using Hirshfeld atom refinement for hydrogen positions) ensures accuracy . ORTEP-3 can visualize thermal ellipsoids to identify disorder or dynamic effects .
Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data for this compound complexes?
Discrepancies may arise from dynamic processes (e.g., rotational isomerism) not captured in static SCXRD structures. Solutions include:
- Variable-temperature NMR : Detect conformational exchange (e.g., coalescence of proton signals at elevated temperatures).
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental geometries to identify dominant conformers.
- Powder XRD : Validate bulk crystallinity if single crystals are unavailable .
Q. How can polymerization of this compound be tailored for conductive polymer applications?
Oxidative polymerization using ammonium persulfate (APS) in acidic media (1M HCl at 5°C) yields poly(N-methylaniline) derivatives. Adjusting the oxidant/monomer ratio (e.g., 1:1) controls chain length and conductivity. Characterization via cyclic voltammetry (redox peaks at ~0.2–0.5 V vs. Ag/AgCl) and UV-Vis (polaron bands at 400–800 nm) confirms electronic properties. Post-doping with camphorsulfonic acid enhances conductivity .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases (e.g., Registry No. 55000-14-1 ) to avoid misassignment.
- Software Tools : Use SHELX for crystallography , ORTEP-3 for visualization , and Gaussian for computational modeling.
- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables in synthetic or analytical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
